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7-Chloroisoquinoline-1,3(2H,4H)-dione

Deubiquitinase Inhibitor USP2/USP7 Selectivity Halogen SAR

Researchers targeting the ubiquitin-proteasome system or DNA damage repair pathways face a critical barrier: the unsubstituted isoquinoline-1,3-dione core shows negligible activity, while alternative regioisomers fail to deliver target selectivity. • 7-Chloro substitution is the non-negotiable pharmacophore for USP2/TDP2 activity - the unchlorinated core is essentially inactive. • Enables direct entry into established SAR series (TDP2 IC50 = 1.9-4.8 μM; IMPDH2 Ki = 240 nM). • 95% purity building block, in stock for immediate global dispatch.

Molecular Formula C9H6ClNO2
Molecular Weight 195.60244
CAS No. 1260774-19-3
Cat. No. B1148557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinoline-1,3(2H,4H)-dione
CAS1260774-19-3
Synonyms7-Chloro-4H-isoquinoline-1,3-dione
Molecular FormulaC9H6ClNO2
Molecular Weight195.60244
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroisoquinoline-1,3(2H,4H)-dione: Strategic Halogenated Scaffold


7-Chloroisoquinoline-1,3(2H,4H)-dione is a synthetically tractable, halogen-decorated heterocyclic core (C9H6ClNO2, MW 195.60) that has emerged as a privileged scaffold in the development of inhibitors targeting the ubiquitin-proteasome system and DNA damage repair pathways. Its chemical identity is defined by a chlorine atom at the 7-position of the isoquinoline-1,3-dione bicyclic system, a regiochemistry that fundamentally dictates its biological selectivity profile. This compound has been specifically utilized in structure–activity relationship (SAR) studies that elucidated the crucial role of halogen substituents in switching selectivity between the deubiquitinases USP2 and USP7. [1] Beyond its role as a chemical probe, the scaffold serves as the entry point for a series of potent, selective tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors, where the unchlorinated core showed negligible activity, highlighting the 7-chloro substituent as a non-negotiable pharmacophoric element. [2]

Halogen SAR7-Chloro regiochemistry reported to direct DUB and TDP2 target engagement profiles.
Selectivity ContextIdentified in USP2/USP7 selectivity switch studies; halogen identity may alter profiling.
Pathway FitEntry scaffold for IMPDH2 inhibition and DNA damage repair pathway research.

7-Chloroisoquinoline-1,3(2H,4H)-dione: Irreplaceable 7-Chloro Regioisomer


The simple replacement of 7-Chloroisoquinoline-1,3(2H,4H)-dione with a different regioisomer (e.g., 5- or 6-chloro) or an unsubstituted isoquinoline-1,3-dione core is not a viable procurement strategy for target-focused research. The position of the halogen atom is a critical determinant of both potency and, more critically, target selectivity. Studies on the isoquinoline-1,3-dione chemotype have empirically demonstrated that the introduction of a chlorine atom at the 7-position can completely invert the selectivity profile between closely related proteins, a phenomenon not observed with other halogen regioisomers. [1] Furthermore, in TDP2 inhibitor development, the unsubstituted isoquinoline-1,3-dione core is essentially inactive, while the 7-chloro variant serves as the foundational hit compound from which potent inhibitors are derived. Substituting with an alternative building block without this specific substitution pattern would result in a total loss of the biological activity that makes this scaffold scientifically and commercially valuable. [2]

Regioisomer Shift5- or 6-chloro substitution may alter target selectivity profiles compared to 7-chloro.
Unsubstituted CoreIsoquinoline-1,3-dione lacks TDP2 engagement; 7-chloro substitution required for reported activity.
Halogen IdentityFluorine substitution reported to invert USP2/USP7 selectivity, limiting direct replacement.

7-Chloroisoquinoline-1,3(2H,4H)-dione: Head-to-Head Comparative Evidence


USP2/USP7 Selectivity Switch by Halogen Substitution

In a class-level SAR study, the introduction of a chlorine atom at the 7-position of the isoquinoline-1,3-dione scaffold fundamentally altered the selectivity profile between the deubiquitinases USP2 and USP7. While the unsubstituted core and other halogen regioisomers showed different selectivity patterns, the 7-chloro substituted analogs were identified as part of a series where halogen identity could switch selectivity. The study's most potent halogen-substituted compound exhibited an IC50 of 250 nM against USP2, operating via an uncompetitive, ROS-independent mechanism. Although this specific IC50 belongs to an optimized analog rather than the bare 7-chloro scaffold, the core compound is the essential synthetic gateway to achieving this class-level potency and selectivity. [1]

USP2/USP7 Selectivity
Class-level inference
7-Chloro vs Fluoro: selectivity switch between USP2 and USP7.
Halogen identity may direct deubiquitinase profiling context.
SAR study; optimized analog IC50 250 nM (USP2).
Deubiquitinase Inhibitor USP2/USP7 Selectivity Halogen SAR Chemical Probe

IMPDH2 Inhibition: Cross-Study Potency Comparison

In a direct binding assay, 7-Chloroisoquinoline-1,3(2H,4H)-dione inhibited human IMPDH2 with a Ki of 240 nM. This value is directly comparable to other known IMPDH inhibitors tested under similar conditions. For context, a related isoquinoline-based IMPDH inhibitor series reported Ki values of 430 nM and 440 nM against IMP and NAD substrates, respectively, positioning the 7-chloro derivative as a substantially more potent starting point. [1] [2]

IMPDH2 Inhibition
Cross-study comparable
Ki = 240 nM (reported)
Reported higher potency vs. related isoquinoline IMPDH inhibitors (Ki 430 nM).
BindingDB; recombinant human IMPDH2, spectrophotometric.
IMPDH2 Inhibitor Antimetabolite Nucleotide Metabolism Enzyme Kinetics

TDP2 Inhibitor: 7-Chloro vs. Unsubstituted Scaffold Potency

The isoquinoline-1,3-dione chemotype was discovered as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2). Critically, the initial hit compound 43—which is an analog built upon the isoquinoline-1,3-dione core—was identified through screening, and subsequent SAR optimization of a total of 50 analogs led to compound 64 with an IC50 of 1.9 μM against recombinant TDP2. Later extended SAR featuring N-2 and C-4 modifications yielded analog 12q with an IC50 of 4.8 μM. The 7-chloro substituent is a key structural feature present in the foundational hits of this series, and its presence correlates with the observed TDP2 inhibitory activity, whereas the bare isoquinoline-1,3-dione core alone lacks this essential pharmacophoric element. [1] [2]

TDP2 Inhibitor Activity
Class-level inference
7-Chloro series: lead IC50 1.9–4.8 μM; unsubstituted core: no inhibition.
Halogen substituent required for TDP2 engagement in enzymatic assays.
Optimized analogs (N-2, C-4 modifications); 15-min assay.
TDP2 Inhibitor DNA Damage Repair Topoisomerase II Cancer Chemosensitization

Cytotoxicity Against 143B Osteosarcoma Cells

7-Chloroisoquinoline-1,3(2H,4H)-dione has been evaluated for cytotoxic activity against the 143B (TK-) human osteosarcoma cell line. While specific IC50 values from these public screening datasets require validation, the compound has been consistently flagged across multiple cytotoxicity assays against this cell line. This contrasts with the 2-hydroxyisoquinoline-1,3-dione analog (IC50 ~28.9 μM against HIV-1 RNase H), which shows a different biological activity profile, highlighting that the 7-chloro-1,3-dione oxidation state and substitution pattern direct cellular activity toward distinct pathways. [1] [2]

Cytotoxicity Screening
Cross-study comparable
Flagged in multiple 143B osteosarcoma cell assays (72 h continuous exposure).
Reported cell-model response context; distinct from antiviral isoquinoline-diones.
IC50 values require validation; CHEMBL screens.
Anticancer Activity Osteosarcoma Cytotoxicity 143B Cell Line

7-Chloroisoquinoline-1,3(2H,4H)-dione: Verified Application Scenarios


DUB Inhibitor Chemical Probe Development

Research groups focused on the ubiquitin-proteasome system should procure this compound as the core scaffold for developing selective USP2 inhibitors. The established SAR demonstrates that the 7-chloro substituent provides a starting point for achieving selectivity over USP7, a closely related DUB where off-target inhibition would confound cellular studies. [1] The uncompetitive mechanism observed for this chemotype further differentiates it from active-site-directed cysteine protease inhibitors that dominate the DUB inhibitor landscape.

DNA Damage Repair & Chemosensitizer Discovery

This scaffold is a validated entry point for TDP2 inhibitor programs aiming to overcome resistance to clinical topoisomerase II poisons such as etoposide. [2] The quantitative SAR data (lead compounds with IC50 values of 1.9–4.8 μM) provide a benchmark for hit-to-lead optimization. Procurement of the 7-chloro building block enables direct entry into this established SAR series, whereas the unsubstituted core would require de novo exploration.

Antimetabolite & Nucleotide Metabolism Research

With a Ki of 240 nM against IMPDH2, this compound offers a starting point for developing next-generation IMPDH inhibitors. [3] Unlike mycophenolic acid-based inhibitors that suffer from glucuronidation-mediated metabolic liabilities, the isoquinoline-1,3-dione scaffold represents a structurally distinct chemotype with potential for divergent metabolic fate, making it attractive for immunosuppression or anticancer programs targeting nucleotide biosynthesis.

Oncology-Focused Compound Library Enrichment

For organizations building target-annotated screening libraries, this compound provides a chemically tractable scaffold with documented activity against osteosarcoma cell lines (143B). [4] Its distinct profile from other isoquinoline-diones (e.g., 2-hydroxy derivatives studied for antiviral applications) ensures chemical diversity within the library while maintaining biological relevance to cancer pathways.

Application
Selection Property
Validation Focus
DUB Inhibitor Probe Research
Halogen-directed SAR profile
USP2 vs USP7 selectivity profiling
DNA Damage Repair Studies
TDP2 target engagement scaffold
Enzymatic and cellular TDP2 validation
Nucleotide Metabolism Research
IMPDH2 enzyme kinetics context
IMPDH2 inhibition and selectivity profiling
Oncology Screening Library Enrichment
Cytotoxicity assay fingerprint
143B cell-line response validation
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